molecular formula C14H14N2O2S B1434683 1-(4-(4-Methoxyphenoxy)phenyl)thiourea CAS No. 1159981-22-2

1-(4-(4-Methoxyphenoxy)phenyl)thiourea

Cat. No.: B1434683
CAS No.: 1159981-22-2
M. Wt: 274.34 g/mol
InChI Key: ITSNIALCXHFPPX-UHFFFAOYSA-N
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Description

1-(4-(4-Methoxyphenoxy)phenyl)thiourea is a chemical research compound provided for investigation purposes. Thiourea derivatives are a significant focal point in organic synthesis and medicinal chemistry, recognized for their diverse biological activities and applications in developing new therapeutic agents . These compounds are extensively explored in anticancer research, with studies showing that certain thiourea derivatives exhibit potent cytotoxic effects against a range of human cancer cell lines, including HCT116 (colon), HepG2 (liver), and MCF-7 (breast) . The anticancer mechanisms are multifaceted and may involve the inhibition of key enzymes like the epidermal growth factor receptor (EGFR), induction of apoptosis (programmed cell death), and disruption of cell cycle progression . Beyond oncology, thiourea-based molecules are investigated for their antimicrobial potential against various bacterial strains , as well as for enzyme inhibition activities relevant to other conditions. For instance, they have shown promise as inhibitors of α-glucosidase and α-amylase for diabetes research , and of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in studies related to Alzheimer's disease . The unique structure of thiourea derivatives allows them to act as versatile ligands, forming stable complexes with various metal centers, which can further modulate their biological activity and properties . This compound is offered to support early discovery research and is sold on an "as-is" basis. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

CAS No.

1159981-22-2

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

[4-(4-methoxyphenoxy)phenyl]thiourea

InChI

InChI=1S/C14H14N2O2S/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)16-14(15)19/h2-9H,1H3,(H3,15,16,19)

InChI Key

ITSNIALCXHFPPX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features
Compound Name Substituents Key Structural Differences Reference
1-(4-(4-Bromophenoxy)phenyl)thiourea Bromophenoxy group (electron-withdrawing Br) Higher lipophilicity; potential for halogen bonding
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea Trimethoxyphenyl and hydroxyphenyl groups Enhanced H-bonding capacity; tyrosinase inhibition
1-(4-Fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea Fluorophenyl and hexyloxy groups Increased hydrophobicity; potential membrane penetration
1-(4-(Methylselanyl)phenyl)-3-phenylthiourea (DS036) Selenium-containing methylselanyl group Improved corrosion inhibition in acidic media
1-(3-Cyano-thiophen-2-yl)-3-(4-(trifluoromethyl)phenyl)thiourea Heterocyclic thiophene and trifluoromethyl groups Enhanced antimicrobial and anti-inflammatory activity

Key Insights :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) improve solubility and H-bonding, whereas bromo or trifluoromethyl groups (electron-withdrawing) enhance stability and lipophilicity .
  • Selenium vs. Sulfur : Selenium-containing derivatives (DS036, DS038) exhibit superior corrosion inhibition due to Se’s higher polarizability and adsorption capacity on metal surfaces .

Comparison with Target Compound :

  • The methoxyphenoxy group may confer moderate tyrosinase inhibition (similar to trimethoxyphenyl derivatives ), but lower corrosion inhibition than selenium analogs .
  • Antimicrobial activity is likely lower than cyano-thiophene or trifluoromethyl derivatives due to the absence of electronegative substituents .
Physicochemical Properties
Property 1-(4-(4-Methoxyphenoxy)phenyl)thiourea (Predicted) 1-(4-Fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea
Solubility Moderate in DMSO, ethanol Low in water; high in chloroform High in DMSO due to polar groups
LogP ~3.5 (moderate lipophilicity) ~5.2 (highly lipophilic) ~2.8 (polar substituents)
Thermal Stability Stable up to 200°C Stable up to 180°C Decomposes above 150°C

Basis for Predictions :

  • Methoxyphenoxy groups balance polarity and lipophilicity, whereas long alkyl chains (hexyloxy) increase LogP .
  • Hydroxyphenyl and trimethoxyphenyl groups reduce thermal stability due to H-bonding networks .

Preparation Methods

Method A: Direct Reaction of Aromatic Amines with Ammonium Thiocyanate

This method is widely adopted due to its simplicity and high efficiency.

Step Description Conditions Reagents & Solvents Reference
1 Dissolve 4-methoxyphenol derivative (e.g., 4-(4-methoxyphenoxy)aniline) in a suitable solvent such as ethanol or acetone. Reflux 4-(4-Methoxyphenoxy)aniline, ethanol/acetone
2 Add ammonium thiocyanate (NH4SCN) to the solution gradually with stirring. Reflux for 30-45 min NH4SCN
3 Allow the mixture to cool, precipitate the product by filtration. Ice bath cooling N/A
4 Wash and recrystallize the product from ethanol or methanol to purify. Recrystallization Ethanol/methanol

Outcome: The product, 1-(4-(4-Methoxyphenoxy)phenyl)thiourea , is obtained as white crystalline solids with high purity.

Method B: Multi-step Synthesis via Phenyl Derivatives

This approach involves initial synthesis of substituted phenyl thioureas followed by coupling with the methoxyphenoxy phenyl group.

Step Description Conditions Reagents & Solvents Reference
1 Synthesize phenyl thiourea by reacting aniline with ammonium thiocyanate under reflux. Reflux 30-45 min Aniline, NH4SCN
2 Functionalize phenyl thiourea with appropriate substituents (e.g., sulfonyl or carboxyl groups) via electrophilic substitution. Reflux or stirring Sulfonyl chloride or carboxylic acid derivatives
3 Couple the functionalized phenyl thiourea with 4-(4-methoxyphenoxy)phenyl halides or derivatives. Reflux or stirring Halogenated derivatives
4 Purify by recrystallization or chromatography. Standard purification Ethanol, methanol

Outcome: This multi-step process allows for tailored substitution patterns and improved structural control.

Notes on Reaction Conditions and Optimization

  • Solvent Choice: Ethanol, acetone, or methanol are preferred due to their ability to dissolve aromatic amines and facilitate nucleophilic substitution.
  • Temperature Control: Reflux conditions (80-100°C) are optimal for ensuring complete reaction without decomposition.
  • Reaction Time: Typically 30-45 minutes, but can be extended based on reactant reactivity.
  • Recrystallization: Critical for obtaining high-purity product; solvents like ethanol or methanol are effective.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Solvent Reaction Conditions Yield (%) Remarks
A 4-(4-Methoxyphenoxy)aniline NH4SCN Ethanol/acetone Reflux 30-45 min 70-85 Simple, efficient
B Phenyl thiourea derivatives Electrophilic substituents Ethanol, methanol Reflux/stirring 60-75 Suitable for substitution patterns

Research Findings and Structural Considerations

Research indicates that the synthesis efficiency depends heavily on the purity of starting materials and reaction conditions. Structural investigations via X-ray diffraction and spectral analysis (IR, UV, NMR) confirm the formation of the desired thiourea derivative with characteristic functional groups. The presence of methoxy and phenoxy groups influences the reactivity and biological activity of the compound, making optimized synthesis critical for subsequent applications.

Q & A

Q. What are the established synthetic routes for 1-(4-(4-Methoxyphenoxy)phenyl)thiourea, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-(4-methoxyphenoxy)aniline with thiophosgene or isothiocyanate derivatives under inert conditions. For example, Sriram et al. (2006) synthesized analogous thiourea derivatives by reacting substituted anilines with isothiocyanates in acetone under reflux, followed by acid precipitation . Purity optimization includes recrystallization from methanol or ethanol and characterization via HPLC. Confirmation of structure requires NMR (e.g., 1^1H and 13^13C) and IR spectroscopy to identify thiourea-specific bands (N–H stretching at ~3200 cm1^{-1}, C=S at ~1250 cm1^{-1}) .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

  • Methodological Answer : Initial screening for antimicrobial or antitubercular activity follows protocols like those in Bioorganic and Medicinal Chemistry Letters (Sriram et al., 2006). For antitubercular assays, use the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with rifampicin as a positive control. Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., Vero cells) to determine selectivity indices .

Q. What analytical techniques are critical for characterizing this thiourea derivative?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : To confirm substitution patterns and hydrogen bonding (e.g., downfield shifts for N–H protons in DMSO-d6_6) .
  • X-ray Crystallography : For resolving molecular conformation and intermolecular interactions (e.g., hydrogen-bonded 2D sheets observed in fluorinated thiourea analogs) .
  • Elemental Analysis : To verify stoichiometry (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) influence bioactivity?

  • Methodological Answer : Comparative SAR studies require synthesizing analogs with varying substituents (e.g., replacing methoxy with Cl, F, or CF3_3) and testing them in parallel assays. For instance, Saeed et al. (2010) demonstrated that electron-withdrawing groups (e.g., CF3_3) enhance antimicrobial activity by increasing electrophilicity at the thiourea sulfur. Computational tools like DFT can model electronic effects and predict binding affinities .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC50_{50} values)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent, cell line, or bacterial strain differences). To address this:
  • Standardize protocols using CLSI guidelines.
  • Validate results with orthogonal assays (e.g., fluorescence-based enzymatic inhibition vs. cell viability).
  • Perform dose-response curves in triplicate to ensure reproducibility .

Q. How can crystallographic data inform the design of derivatives with improved stability?

  • Methodological Answer : X-ray structures reveal key intermolecular interactions (e.g., N–H···S/F hydrogen bonds) that stabilize the crystal lattice. For example, fluorinated thioureas exhibit enhanced stability due to strong N–H···F interactions . SHELXL refinement (Sheldrick, 2008) can model disorder or twinning, guiding the design of derivatives with optimized packing and solubility .

Q. What role does this compound play in enzyme inhibition mechanisms, particularly for targets like EGFR or HIV-1 protease?

  • Methodological Answer : Molecular docking (e.g., AutoDock 4.2) can predict binding modes to active sites. For EGFR inhibition, thiourea derivatives may form hydrogen bonds with key residues (e.g., Met793 or Thr854). Experimental validation involves kinetic assays (e.g., measuring KiK_i values) and mutagenesis studies to confirm binding sites .

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